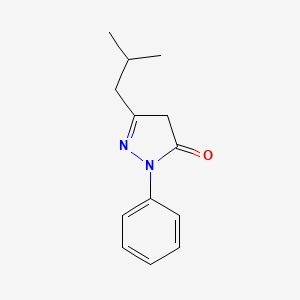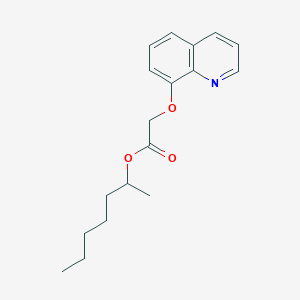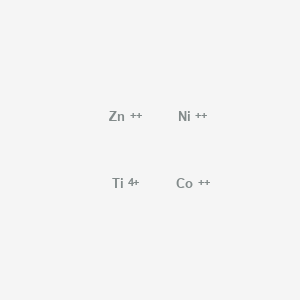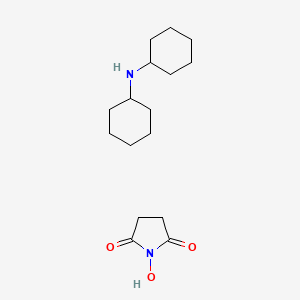
Hexachloroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexachloroquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by the presence of six chlorine atoms attached to the quinoxaline core. Quinoxalines are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexachloroquinoxaline can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with hexachlorobutadiene under specific conditions. This reaction typically requires a solvent such as acetonitrile and is conducted at elevated temperatures to facilitate the formation of the this compound ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Hexachloroquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated quinoxaline compounds.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Hexachloroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: this compound derivatives have been studied for their potential as antimicrobial and anticancer agents.
Medicine: Research has explored its use in developing new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hexachloroquinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, this compound derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Hexachloroquinoxaline can be compared with other similar compounds such as:
Quinoxaline: The parent compound with no chlorine atoms.
Tetrachloroquinoxaline: A derivative with four chlorine atoms.
Dichloroquinoxaline: A derivative with two chlorine atoms.
Uniqueness: this compound’s uniqueness lies in its high degree of chlorination, which imparts distinct chemical and biological properties. The presence of six chlorine atoms enhances its reactivity and potential for forming diverse derivatives with unique applications .
Eigenschaften
CAS-Nummer |
2958-88-5 |
|---|---|
Molekularformel |
C8Cl6N2 |
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
2,3,5,6,7,8-hexachloroquinoxaline |
InChI |
InChI=1S/C8Cl6N2/c9-1-2(10)4(12)6-5(3(1)11)15-7(13)8(14)16-6 |
InChI-Schlüssel |
ATEQFBLOHPRUHO-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6](/img/structure/B12087076.png)
![[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B12087085.png)



![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)




![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)


